molecular formula C9H13N3O2 B063347 2,2-Dimethyl-7-nitroso-3-oxido-1,4,5,6-tetrahydrobenzimidazol-3-ium CAS No. 175136-51-3

2,2-Dimethyl-7-nitroso-3-oxido-1,4,5,6-tetrahydrobenzimidazol-3-ium

Cat. No.: B063347
CAS No.: 175136-51-3
M. Wt: 195.22 g/mol
InChI Key: HLTGRXCAHBULKC-UHFFFAOYSA-N
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Description

2,2-Dimethyl-7-nitroso-3-oxido-1,4,5,6-tetrahydrobenzimidazol-3-ium is a complex organic compound characterized by its unique structure, which includes a nitroso group and an oxido group attached to a benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-7-nitroso-3-oxido-1,4,5,6-tetrahydrobenzimidazol-3-ium typically involves multiple steps:

    Formation of the Benzimidazole Ring: The initial step involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions to form the benzimidazole core.

    Introduction of the Dimethyl Groups: Methylation of the benzimidazole ring is achieved using methyl iodide in the presence of a base such as potassium carbonate.

    Nitrosation: The nitroso group is introduced by treating the dimethylated benzimidazole with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid.

    Oxidation: The final step involves the oxidation of the nitroso intermediate to form the oxido group, typically using an oxidizing agent like hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-7-nitroso-3-oxido-1,4,5,6-tetrahydrobenzimidazol-3-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different oxides.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Various oxides depending on the extent of oxidation.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

2,2-Dimethyl-7-nitroso-3-oxido-1,4,5,6-tetrahydrobenzimidazol-3-ium has several applications in scientific research:

Mechanism of Action

The compound exerts its effects through several mechanisms:

    Molecular Targets: The nitroso group can interact with nucleophilic sites on proteins and DNA, leading to modifications that affect their function.

    Pathways Involved: The compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and lead to cell death.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylbenzimidazole: Lacks the nitroso and oxido groups, making it less reactive.

    7-Nitroso-1,4,5,6-tetrahydrobenzimidazole: Similar structure but without the dimethyl groups, affecting its steric and electronic properties.

    3-Oxido-1,4,5,6-tetrahydrobenzimidazole: Lacks the nitroso group, altering its reactivity profile.

Uniqueness

2,2-Dimethyl-7-nitroso-3-oxido-1,4,5,6-tetrahydrobenzimidazol-3-ium is unique due to the combination of its nitroso and oxido groups, which confer high reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(NE)-N-(2,2-dimethyl-1-oxido-6,7-dihydro-5H-benzimidazol-1-ium-4-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-9(2)10-8-6(11-13)4-3-5-7(8)12(9)14/h13H,3-5H2,1-2H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVFRCUPJBUCEJ-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C2C(=NO)CCCC2=[N+]1[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N=C2/C(=N/O)/CCCC2=[N+]1[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353022
Record name 2,2-Dimethyl-7-nitroso-3-oxo-2,4,5,6-tetrahydro-1H-3,1-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-51-3
Record name 2,2-Dimethyl-7-nitroso-3-oxo-2,4,5,6-tetrahydro-1H-3,1-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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